((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid
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Overview
Description
((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid: is a chiral compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a carbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid typically involves the formation of the pyrrolidine ring followed by functionalization. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction produces pyrroles, which can then be further functionalized to introduce the hydroxymethyl and carbamic acid groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamic acid moiety can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of pyrrolidine-3-carboxylic acid.
Reduction: Formation of pyrrolidin-3-ylamine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine: This compound is of interest in medicinal chemistry due to its potential biological activity. It can be used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Mechanism of Action
The mechanism by which ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the hydroxymethyl and carbamic acid groups.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness: ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral centers also contribute to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c9-3-5-1-4(2-7-5)8-6(10)11/h4-5,7-9H,1-3H2,(H,10,11)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALMHLQVTZLDDJ-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)NC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CO)NC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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